molecular formula C22H21N3O5S2 B2371072 Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate CAS No. 361173-92-4

Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate

Cat. No.: B2371072
CAS No.: 361173-92-4
M. Wt: 471.55
InChI Key: NYJZLNGNROVJAH-UHFFFAOYSA-N
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Description

Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate is a structurally complex compound characterized by three key features:

A methyl benzoate ester moiety at the 4-position of the benzene ring.

A 1,3-thiazol-4-yl core linked to the benzoate group.

A 4-pyrrolidin-1-ylsulfonylbenzoyl substituent attached via an amino group to the thiazole ring.

Structural analogs often differ in ester groups, heterocyclic substituents, or sulfonamide configurations, leading to variations in physicochemical properties and biological activity .

Properties

IUPAC Name

methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-30-21(27)17-6-4-15(5-7-17)19-14-31-22(23-19)24-20(26)16-8-10-18(11-9-16)32(28,29)25-12-2-3-13-25/h4-11,14H,2-3,12-13H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJZLNGNROVJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the pyrrolidine ring. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group yields amine derivatives .

Scientific Research Applications

Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl esters in analogs such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) . Key differences include:

  • Lipophilicity : The smaller methyl group may lower lipophilicity compared to ethyl, affecting membrane permeability.
Compound Ester Group Molecular Weight (g/mol) Key Substituent
Target Compound Methyl ~472 (estimated) Pyrrolidinylsulfonylbenzoyl
I-6230 Ethyl ~379 Pyridazin-3-yl
I-6473 Ethyl ~393 3-Methylisoxazol-5-yl

Heterocyclic Substituents

The 1,3-thiazole ring in the target compound is replaced by pyridazine , isoxazole , or triazine rings in analogs:

  • Thiazole vs.
  • Triazine-Based Pesticides : Compounds like metsulfuron-methyl () feature triazine rings linked via sulfonylurea bridges, enabling herbicidal activity through acetolactate synthase inhibition. The target’s thiazole-pyrrolidinylsulfonyl structure lacks this bridge, suggesting divergent applications .

Sulfonamide Configurations

The 4-pyrrolidin-1-ylsulfonylbenzoyl group distinguishes the target from:

  • Sulfonylurea Herbicides : Triflusulfuron-methyl and ethametsulfuron-methyl () utilize sulfonylurea linkages to triazine rings, critical for herbicidal activity. The target’s sulfonamide group may instead facilitate interactions with eukaryotic enzymes or receptors .
  • Pyrrolidine vs. Morpholine/Triazine : The pyrrolidine substituent offers moderate basicity and solubility, contrasting with morpholine’s polarity () or triazine’s planar rigidity .

Impurity Profiles

Thiazole-containing impurities like Impurity-I and Impurity-L () highlight the importance of precise substitution patterns. For example, Impurity-I’s additional thiazole-methyl group and carbamate linkage could introduce steric hindrance or metabolic instability absent in the target compound .

Biological Activity

Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a thiazole ring, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5S2. Its structure is characterized by the following key components:

ComponentDescription
Pyrrolidine ringA five-membered ring that contributes to the compound's biological activity.
Sulfonyl groupEnhances solubility and reactivity.
Thiazole ringImparts specific interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that this compound may bind to various enzymes or receptors, modulating their activity and leading to significant biological effects. The exact mechanism remains under investigation but may involve inhibition of key enzymatic pathways related to disease processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown this compound possesses antimicrobial properties, particularly against Mycobacterium tuberculosis. It has been suggested that the thiazole moiety plays a critical role in enhancing its efficacy against bacterial strains resistant to conventional therapies .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways involved in proliferation and survival has been noted in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it shows promise as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cancer Cell Line Studies : Research involving various human cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis rates .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Methyl 4-pyrrolidin-1-ylbenzoateLacks thiazole and sulfonyl groupsLimited antimicrobial activity
Methyl 4-(pyrrolidin-1-yl)sulfonylbenzoateContains sulfonamide but not thiazoleModerate enzyme inhibition

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis of sulfonyl chlorides.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce side products .

Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry. Data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures accuracy .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify thiazole proton signals (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5–11.0 ppm) .
    • 2D NMR (COSY, HSQC) : Assigns coupling between thiazole and benzoyl groups .
  • IR Spectroscopy : Confirms sulfonamide (1320–1350 cm⁻¹, S=O stretch) and ester (1720–1740 cm⁻¹, C=O) functionalities .

How can computational methods predict biological activity, and what validation is required?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., tyrosine phosphatases or kinases). The pyrrolidine sulfonyl group often engages in hydrogen bonding with catalytic residues .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (TIP3P water) .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Discrepancies >10-fold require re-evaluation of force field parameters or binding site flexibility .

What strategies resolve contradictions between spectral data and computational conformational predictions?

Methodological Answer:

  • Orthogonal Techniques : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR (NOESY for proximity correlations) .
  • Solvent Effects : Re-run DFT calculations (B3LYP/6-31G*) in explicit solvent (e.g., PCM model for DMSO) to match experimental NMR shifts .
  • Dynamic Effects : Use variable-temperature NMR to identify flexible regions (e.g., pyrrolidine ring puckering) causing spectral broadening .

How can competing side reactions during sulfonylation be mitigated?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent N-sulfonation of the thiazole NH .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation over hydrolysis .
  • Workup Optimization : Quench reactions with ice-cold water and extract unreacted sulfonyl chloride with ethyl acetate to reduce byproducts .

What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay (ATP concentration = 10 µM, IC₅₀ determination via dose-response curves) .
  • Protease Inhibition : Monitor cleavage of fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMPs) at λₑₓ/λₑₘ = 328/393 nm .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ after 48-hour exposure) with doxorubicin as a positive control .

What structural analogs exhibit improved bioactivity, and how does SAR guide optimization?

Methodological Answer:

  • Key Analogs :
    • Replacement of pyrrolidine with piperidine sulfonyl improves solubility (logP reduction by 0.5 units) but reduces IC₅₀ by 2-fold .
    • Substitution of thiazole with oxazole decreases metabolic stability (t₁/₂ in liver microsomes: 15 vs. 45 minutes) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring enhance target affinity (ΔΔG = -2.1 kcal/mol) .
    • Methyl ester hydrolysis to carboxylic acid improves cellular uptake (Caco-2 permeability: 2.1 × 10⁻⁶ cm/s vs. 5.3 × 10⁻⁶ cm/s) .

How do researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated lysates (45–55°C, 3 minutes) followed by Western blotting to assess target stabilization .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound, irradiate (365 nm, 10 minutes), and detect labeled proteins via click chemistry-fluorescent probes .
  • SPR/BLI : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

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